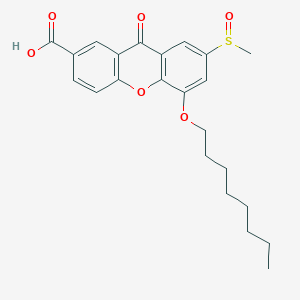
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound with a unique structure that includes a xanthene core, an octyloxy group, and a methanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.
Introduction of the Octyloxy Group: The octyloxy group can be introduced via an etherification reaction using octanol and a suitable leaving group, such as a halide.
Addition of the Methanesulfinyl Group: The methanesulfinyl group can be added through a sulfoxidation reaction, where a thiol precursor is oxidized using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The carbonyl group in the xanthene core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles like alkoxides
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various alkoxy-substituted xanthene derivatives
Scientific Research Applications
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) and inflammatory cytokines, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(Methanesulfinyl)-5-(hexyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- 7-(Methanesulfinyl)-5-(decyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- 7-(Methanesulfinyl)-5-(butyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
Comparison
Compared to its similar compounds, 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific octyloxy group, which may influence its solubility, reactivity, and biological activity. The length and structure of the alkoxy group can significantly impact the compound’s properties and applications.
Properties
CAS No. |
57011-68-4 |
|---|---|
Molecular Formula |
C23H26O6S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
7-methylsulfinyl-5-octoxy-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C23H26O6S/c1-3-4-5-6-7-8-11-28-20-14-16(30(2)27)13-18-21(24)17-12-15(23(25)26)9-10-19(17)29-22(18)20/h9-10,12-14H,3-8,11H2,1-2H3,(H,25,26) |
InChI Key |
NIYVTGSEIQCEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC2=C1OC3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















